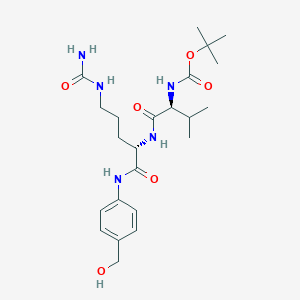
Boc-Val-Cit-PABA
描述
Boc-Val-Cit-PABA is a chemical compound that plays a significant role in the field of bioconjugation and drug delivery systems. It is commonly used as a linker in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to target cells, such as cancer cells, thereby minimizing systemic toxicity.
作用机制
- The antibody portion selectively recognizes and binds to a specific antigen on the surface of cancer cells, delivering the ADC inside the cancer cell .
- This cleavage releases the MMAE payload, which inhibits microtubulin polymerization, disrupting cell division and inducing cell death .
- It is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes, ensuring selective cleavage and release of the payload .
- It cannot be used as a drug by itself due to its toxicity, but when linked to an antibody, it targets specific cancer cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
In biochemical reactions, Boc-Val-Cit-PABA acts as a bridge between the antibody and the cytotoxic drug in ADCs . The nature of its interaction with enzymes, proteins, and other biomolecules is primarily through covalent bonding .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely determined by the specific ADC it is part of. It influences cell function by enabling the targeted delivery of cytotoxic drugs, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by facilitating the binding interactions between the antibody and the cytotoxic drug in ADCs . This can result in enzyme inhibition or activation, and changes in gene expression depending on the specific drug used .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change due to factors such as the stability and degradation of the ADC it is part of . Long-term effects on cellular function observed in in vitro or in vivo studies would also be dependent on the specific ADC .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models, largely due to the cytotoxic drug it is linked to in the ADC . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of the ADC it is part of . This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of the ADC . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is determined by the ADC it is part of . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity or function at these locations would be dependent on the specific ADC .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Cit-PABA typically involves the following steps:
Protection of Valine: The amino group of valine is protected using a Boc (tert-butoxycarbonyl) group to form Boc-Valine.
Coupling with Citrulline: Boc-Valine is then coupled with citrulline using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (Dicyclohexylcarbodiimide) in the presence of a base like DIPEA (Diisopropylethylamine).
Attachment of PABA: The resulting Boc-Val-Cit is further reacted with para-aminobenzoic acid (PABA) to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous purification steps, including chromatography, to obtain the final product.
化学反应分析
Types of Reactions: Boc-Val-Cit-PABA undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to expose the free amino group.
Hydrolysis: The ester bond between citrulline and PABA can be hydrolyzed under acidic or basic conditions.
Coupling Reactions: The free amino group can be used to couple with other molecules, such as drugs or antibodies, using standard peptide coupling reagents.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane (DCM)
Hydrolysis: HCl or NaOH, water
Coupling Reactions: HBTU, DCC, DIPEA, DMF (Dimethylformamide)
Major Products Formed:
Deprotection: Val-Cit-PABA
Hydrolysis: Citrulline and PABA
Coupling Reactions: ADCs or other bioconjugates
科学研究应用
Boc-Val-Cit-PABA is extensively used in scientific research, particularly in the development of ADCs for cancer therapy. Its role as a linker allows for the targeted delivery of cytotoxic drugs to cancer cells, improving the therapeutic index and reducing side effects. Additionally, it is used in the study of enzyme-substrate interactions and the design of novel drug delivery systems.
相似化合物的比较
Val-Cit-PABC
mc-Val-Cit-PABA
Val-Cit-MMAE (Monomethyl Auristatin E)
mc-Val-Cit-MMAE
属性
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCVAPFXSOAOCL-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



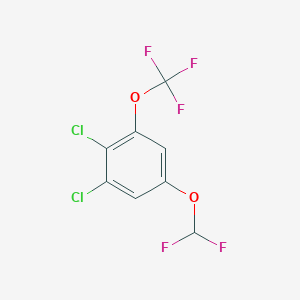
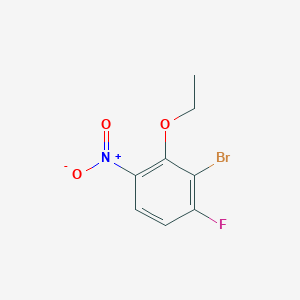
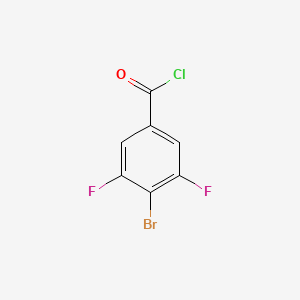
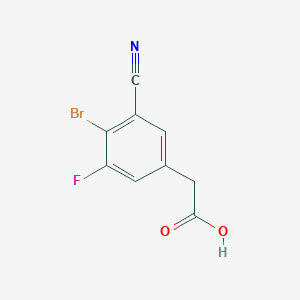
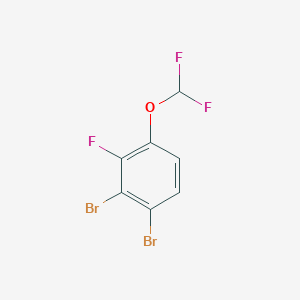
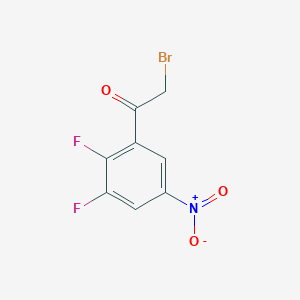
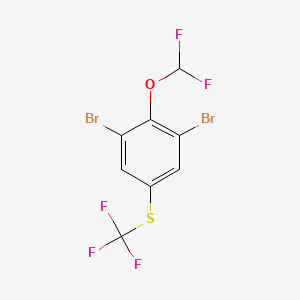
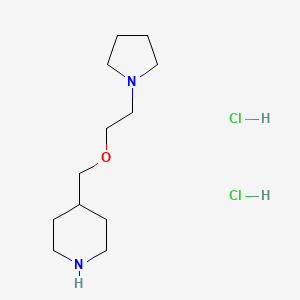
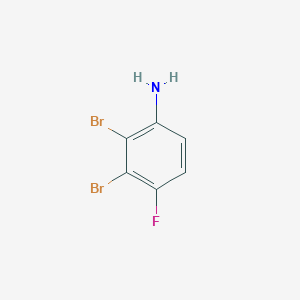

![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)
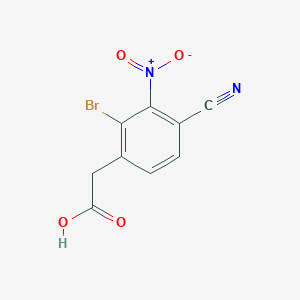
![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)
